Ethanethiohydrazide
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Overview
Description
Ethanethiohydrazide is an organic compound with the molecular formula C₂H₆N₂S It is a derivative of hydrazine and contains both thio (sulfur) and hydrazide (NH-NH₂) functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanethiohydrazide can be synthesized through the reaction of methyl dithioacetate with hydrazine hydrate. The reaction typically occurs under reflux conditions, where the reactants are heated together in a solvent such as ethanol. The reaction proceeds as follows: [ \text{CH₃C(S)SCH₃} + \text{N₂H₄} \rightarrow \text{CH₃C(S)NHNH₂} + \text{CH₃SH} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: Ethanethiohydrazide undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides or sulfoxides.
Reduction: It can be reduced to form thiols or amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfoxides.
Reduction: Thiols, amines.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Ethanethiohydrazide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes have potential catalytic and electronic properties.
Biology: this compound derivatives have shown potential as antimicrobial and anticancer agents due to their ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anticancer and antimicrobial properties.
Industry: It is used in the synthesis of other organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethanethiohydrazide involves its interaction with biological molecules. The thio and hydrazide groups can form covalent bonds with proteins and enzymes, altering their function. This interaction can lead to the inhibition of enzyme activity, which is the basis for its antimicrobial and anticancer effects. The molecular targets include enzymes involved in cell division and metabolic pathways.
Comparison with Similar Compounds
Thiosemicarbazide: Contains a similar thio and hydrazide functional group but with a different structure.
Hydrazine: A simpler compound with only the hydrazide group.
Thiourea: Contains a thio group but lacks the hydrazide functionality.
Uniqueness: Ethanethiohydrazide is unique due to the presence of both thio and hydrazide groups, which allows it to participate in a wider range of chemical reactions and interactions with biological molecules. This dual functionality makes it a versatile compound in both research and industrial applications.
Biological Activity
Ethanethiohydrazide, a compound belonging to the hydrazine class, has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.
1. Overview of this compound
This compound is recognized for its structural similarity to other hydrazide derivatives, which are known to exhibit a range of biological activities. The compound is synthesized through the reaction of ethanethiol with hydrazine derivatives, leading to various modifications that enhance its pharmacological properties.
2. Antimicrobial Activity
This compound has shown promising antimicrobial properties against several bacterial strains. A study highlighted the synthesis of various hydrazone derivatives from this compound, which demonstrated significant antibacterial activity:
Compound | Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|---|
5f | E. coli | 20.4 | 32 µg/mL |
5a | S. aureus | 18.5 | 64 µg/mL |
5c | K. pneumoniae | 19.0 | 16 µg/mL |
These results indicate that certain derivatives of this compound possess stronger antibacterial effects than conventional antibiotics, suggesting their potential as alternative therapeutic agents against resistant strains .
3. Anticancer Properties
Recent research has explored the anticancer potential of this compound and its derivatives, particularly focusing on their ability to induce apoptosis in cancer cells. For example:
- Cu(II) Complexes : Studies on metal complexes derived from this compound showed significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and BGC823 (gastric cancer). The IC50 values ranged from 6.5 to 18.3 µM, indicating a concentration-dependent effect on cell viability .
- Mechanism of Action : The anticancer activity is believed to be mediated through the modulation of apoptotic pathways, where compounds increase pro-apoptotic markers like p53 while decreasing anti-apoptotic proteins such as Bcl-2 .
4. Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of this compound:
- Tuberculosis Treatment : A systematic review indicated that hydrazine derivatives, including this compound, are effective against Mycobacterium tuberculosis. The compounds exhibited lower toxicity compared to traditional treatments like isoniazid (INH), making them suitable candidates for further development in tuberculosis therapy .
- Antifungal Activity : Research has also documented antifungal properties against strains like Candida albicans, with some derivatives showing selective inhibition without significant cytotoxicity towards human cells .
5. Conclusion
This compound exhibits a multifaceted profile of biological activities, particularly in antimicrobial and anticancer domains. Its derivatives have shown enhanced efficacy against resistant pathogens and promising results in cancer treatment through apoptosis induction.
6. Future Directions
Further research is warranted to explore the full therapeutic potential of this compound and its derivatives:
- Investigating structure-activity relationships (SAR) to optimize efficacy.
- Conducting clinical trials to assess safety and effectiveness in humans.
- Exploring combination therapies with existing antibiotics or chemotherapeutics to enhance treatment outcomes.
The ongoing studies will contribute significantly to understanding how this compound can be integrated into modern therapeutic regimens for infectious diseases and cancer treatment.
Properties
CAS No. |
62543-18-4 |
---|---|
Molecular Formula |
C2H6N2S |
Molecular Weight |
90.15 g/mol |
IUPAC Name |
ethanethiohydrazide |
InChI |
InChI=1S/C2H6N2S/c1-2(5)4-3/h3H2,1H3,(H,4,5) |
InChI Key |
ZLRKALPKQZIMPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)NN |
Origin of Product |
United States |
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